4-Amino-5-bromo-2-thiophenecarboxylic acid
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Overview
Description
4-Amino-5-bromo-2-thiophenecarboxylic acid is an organic compound with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic acid typically involves the bromination of 2-thiophenecarboxylic acid followed by amination. One common method includes:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution: Formation of 4-amino-2-thiophenecarboxylic acid derivatives.
Oxidation: Formation of 4-nitro-5-bromo-2-thiophenecarboxylic acid.
Reduction: Formation of 4-amino-5-bromo-2-thiophenemethanol.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
4-Amino-5-bromo-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The molecular targets and pathways involved vary based on the specific biological context and the nature of the enzyme or receptor it interacts with .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-thiophenecarboxylic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-thiophenecarboxylic acid: Lacks the amino group, limiting its use in amination reactions.
4-Nitro-5-bromo-2-thiophenecarboxylic acid: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Uniqueness
4-Amino-5-bromo-2-thiophenecarboxylic acid is unique due to the presence of both amino and bromine substituents, which provide a balance of reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-amino-5-bromothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJRQBYVIMZIIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70527618 |
Source
|
Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-42-3 |
Source
|
Record name | 4-Amino-5-bromo-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89499-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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